Metconazole

Descripción general

Descripción

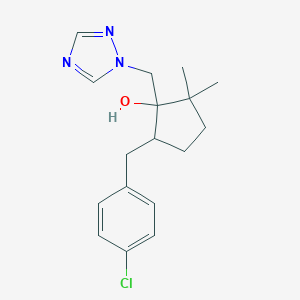

Metconazole is a systemic triazole fungicide and plant growth regulator for the control of a broad range of important pathogens on a wide range of crops . It acts by inhibiting ergosterol biosynthesis .

Molecular Structure Analysis

The molecular formula of Metconazole is C17H22ClN3O . Its molecular weight is 319.83 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of metconazole include aldol condensation, dimethylation, hydrogenation, and one-pot triazolation .

Physical And Chemical Properties Analysis

Metconazole is a white powdered solid . It has a melting point of 100.0–108.4 °C . Its boiling point is 315 °C . The relative density is 1.14 . The vapour pressure is 2.1 × 10–8Pa at 20 °C .

Aplicaciones Científicas De Investigación

Antifungal Activities

Metconazole has been found to exhibit broad-spectrum antifungal activities against the Rice Blast Fungus Pyricularia oryzae . It has been applied in the control of various fungal pathogens of crops such as cereals, barley, and wheat . Metconazole treatment damages the cell wall integrity, cell membrane permeability, and even cell viability of P. oryzae, resulting in deformed and shrunken hyphae .

Inhibition of Virulence Processes

Metconazole can inhibit key virulence processes of P. oryzae, including conidial germination, germ tube elongation, and appressorium formation . It prevents P. oryzae from infecting barley epidermal cells by disturbing appressorium penetration and subsequent invasive hyphae development .

Increased Fungal Sensitivity to Stresses

The supplementation of metconazole in vitro increases fungal sensitivity to different stresses, such as sodium dodecyl sulfate, congo red, sodium chloride, sorbitol, and oxidative stress (H2O2) .

Use as a Pesticide

Metconazole is used as a fungicide on cereals and oilseed rape . It is recognized for its environmentally friendly nature and high efficiency with broad-spectrum activity against bacteria and fungi .

Use as a Plant Growth Regulator

In addition to its fungicidal properties, Metconazole is also used as a plant growth regulator on oilseed rape .

Synthesis of Metconazole

Metconazole can be synthesized through a new, convenient, and high-yield four-step process (aldol condensation, dimethylation, hydrogenation, and one-pot triazolation) with relatively low cost .

Control of Fusarium Head Blight

Application of metconazole at different spray timings has been found effective in controlling Fusarium Head Blight (FHB) symptom development and reducing mycotoxin contamination .

Mecanismo De Acción

Target of Action

Metconazole is a highly active triazole fungicide that targets various fungal pathogens of crops . It primarily targets the filamentous fungus Pyricularia oryzae, which causes rice blast . This fungus has long been a major threat to almost all rice-growing areas worldwide .

Mode of Action

Metconazole interacts with its targets by damaging the cell wall integrity, cell membrane permeability, and even cell viability of P. oryzae, resulting in deformed and shrunken hyphae . It also inhibits key virulence processes of P. oryzae, including conidial germination, germ tube elongation, and appressorium formation .

Biochemical Pathways

The supplementation of metconazole in vitro increases fungal sensitivity to different stresses, such as sodium dodecyl sulfate, congo red, sodium chloride, sorbitol, and oxidative stress (H2O2) . This suggests that metconazole affects multiple biochemical pathways related to stress response in the fungus.

Pharmacokinetics

It is known that metconazole is a lipophilic compound , which suggests that it may have good absorption and distribution properties

Result of Action

The action of metconazole leads to a significant reduction in the growth and virulence of P. oryzae. Specifically, it prevents P. oryzae from infecting barley epidermal cells by disturbing appressorium penetration and subsequent invasive hyphae development . Pathogenicity assays indicate a reduction of over 75% in the length of blast lesions in both barley and rice leaves when 10 μg/mL of metconazole is applied .

Action Environment

The action of metconazole can be influenced by environmental factors. For instance, the antifungal activity of metconazole against P. oryzae was tested under different stress conditions . .

Safety and Hazards

Direcciones Futuras

Metconazole is highly effective against various fungal diseases in a broad range of crops . It was first registered in France in 1994 as a cereal fungicide, and has now received registrations in more than 40 countries worldwide . Registration in Japan was achieved in 2006 for cereals and turf . It is currently used as an active ingredient for crops including cereals, corn, rapeseed, soybean, and turf, mainly in Europe and the Americas .

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPZUHJBOLQNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034497 | |

| Record name | Metconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125116-23-6 | |

| Record name | Metconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125116-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125116236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

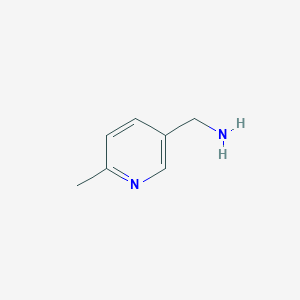

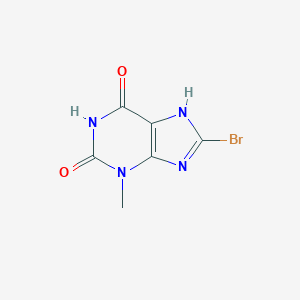

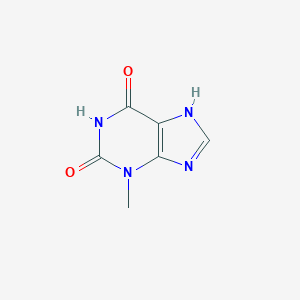

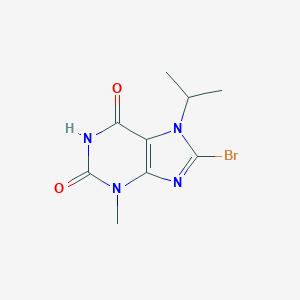

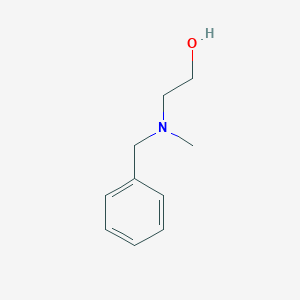

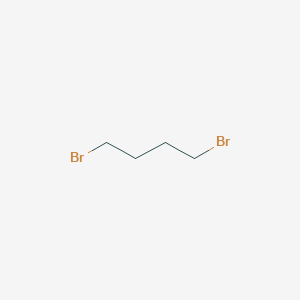

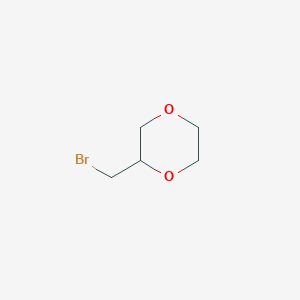

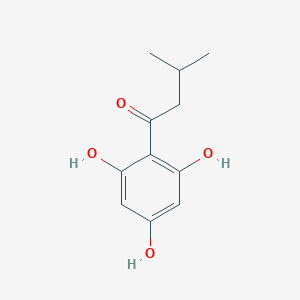

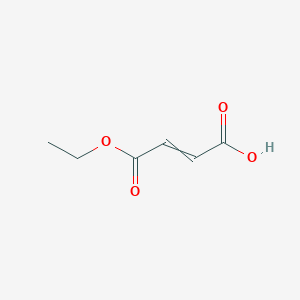

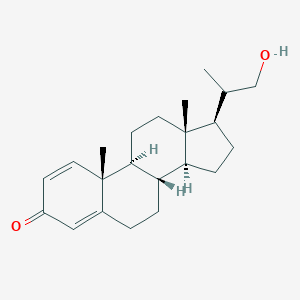

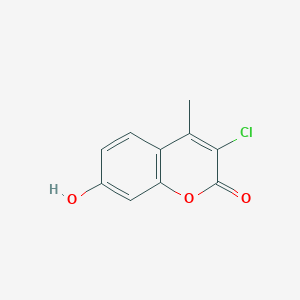

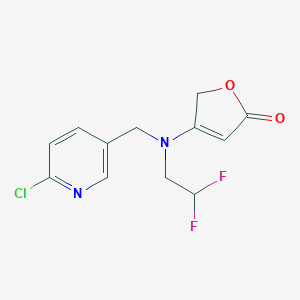

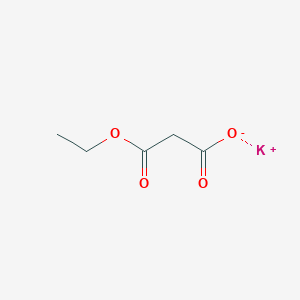

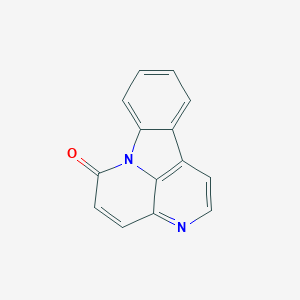

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.